N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one has been reported . The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has also been introduced .Molecular Structure Analysis
The molecular structure of this compound is related to the fusion of a pyrazine ring with an imidazole ring . The structure of 1H-pyrazolo[3,4-b]pyridines has been analyzed in detail .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include propargyl-allene isomerization followed by amidation . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including those related to N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine, have been synthesized and characterized, showing potential antitumor, antifungal, and antibacterial properties. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with significant biological activity against breast cancer and microbes (Titi et al., 2020).
Drug Discovery
- N-substituted derivatives have been identified as potent inhibitors of JmjC histone demethylases, a class of enzymes involved in epigenetic regulation. These compounds demonstrate cellular permeability and inhibit demethylation of specific histone marks, suggesting their utility in cancer therapy (Bavetsias et al., 2016).
Green Chemistry
- Microwave-assisted synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives has been developed, showcasing an environmentally friendly approach to synthesizing N-fused heterocycles. This method emphasizes the importance of green chemistry principles in the preparation of complex molecules (Polo et al., 2017).
Mechanism of Action
While the specific mechanism of action for “N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine” is not mentioned in the search results, it’s worth noting that pyrazolo[1,5-a]pyrimidines, which are structurally similar, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Future Directions
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-4-13-5-2-10(1)9-15-12-11-3-6-16-17(11)8-7-14-12/h1-8H,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVDIVUYHQQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine |
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